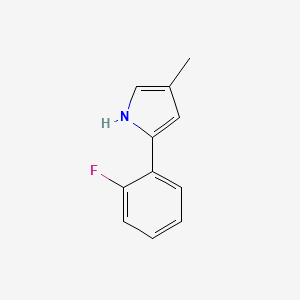

2-(2-Fluorophenyl)-4-methyl-1H-pyrrole

Description

Properties

IUPAC Name |

2-(2-fluorophenyl)-4-methyl-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN/c1-8-6-11(13-7-8)9-4-2-3-5-10(9)12/h2-7,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGKUYVTEPVJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 2 Fluorophenyl 4 Methyl 1h Pyrrole

Fundamental Synthetic Approaches to 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole

Cyclization Reactions in Pyrrole (B145914) Ring Formation

Cyclization reactions are a cornerstone of heterocyclic chemistry and provide a direct route to the pyrrole ring. The specific substitution pattern of this compound dictates the choice of acyclic precursors that can undergo intramolecular cyclization to form the five-membered ring.

A prominent example is the Paal-Knorr synthesis , which is one of the most straightforward methods for preparing pyrroles. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the target molecule, this would entail the reaction of a 1-(2-fluorophenyl)-4-methyl-1,4-dione with an ammonia source, such as ammonium acetate (B1210297) or ammonium hydroxide. The mechanism proceeds through the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring. While effective, a key challenge of this method lies in the synthesis of the requisite unsymmetrical 1,4-dicarbonyl precursor.

Another classical approach is the Hantzsch pyrrole synthesis . This multi-component reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. The synthesis of this compound via this route would require careful selection of starting materials to achieve the desired 2,4-substitution pattern. For instance, the reaction could involve ethyl acetoacetate (a β-ketoester), a 2-fluoro-phenacyl halide (an α-haloketone), and an amine. The complexity and potential for side products can be a drawback of this method.

The Van Leusen pyrrole synthesis offers a more modern alternative, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent. This method involves a [3+2] cycloaddition reaction between TosMIC and an activated alkene (a Michael acceptor), such as an enone. To synthesize the target compound, a potential precursor would be a chalcone-like enone, specifically 1-(2-fluorophenyl)-3-methyl-2-buten-1-one. The reaction proceeds under basic conditions, where TosMIC acts as a synthon for the C2-N-C5 portion of the pyrrole ring.

| Cyclization Reaction | General Reactants | Relevance to Target Compound |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Ammonia/Primary Amine | Highly relevant, requires 1-(2-fluorophenyl)-4-methyl-1,4-dione. |

| Hantzsch Synthesis | β-Ketoester, α-Haloketone, Ammonia/Primary Amine | Potentially applicable, requires careful precursor selection. |

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Enone | Applicable, using an appropriately substituted chalcone derivative. |

Condensation-Based Synthetic Strategies

Condensation reactions are fundamental to many pyrrole syntheses and often form the key ring-closing step within broader strategies like the Paal-Knorr and Hantzsch methods. These reactions typically involve the formation of carbon-nitrogen bonds through the reaction of a carbonyl group with an amine, followed by the elimination of water to drive the formation of the heterocyclic ring.

In the context of the Paal-Knorr synthesis, the initial step is the condensation of ammonia with one of the ketone functionalities of the 1,4-dicarbonyl precursor to form an enamine or imine intermediate. This is followed by an intramolecular condensation—a nucleophilic attack by the enamine nitrogen or carbon onto the remaining carbonyl group—which initiates the cyclization process. The efficiency of this condensation is often enhanced by weak acids, which catalyze the carbonyl activation and subsequent dehydration steps.

Similarly, the Hantzsch synthesis relies on a series of condensation steps. The initial reaction is the formation of an enamine from the β-ketoester and ammonia. This enamine then acts as a nucleophile, condensing with the α-haloketone. A final intramolecular condensation and aromatization sequence yields the pyrrole. The success of these strategies hinges on controlling the regioselectivity of the multiple condensation steps.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki Reaction for Aryl Pyrroles)

Modern synthetic chemistry offers powerful tools for forming carbon-carbon bonds, with palladium-catalyzed cross-coupling reactions being particularly effective for synthesizing aryl-substituted heterocycles. These methods are highly relevant for installing the 2-fluorophenyl group onto a pre-formed 4-methylpyrrole ring.

The Suzuki-Miyaura coupling is a versatile and widely used reaction that couples an organoboron compound with an organic halide. To synthesize this compound, two primary disconnection approaches are possible:

Coupling of 2-bromo-4-methyl-1H-pyrrole with (2-fluorophenyl)boronic acid.

Coupling of 4-methyl-2-(tributylstannyl)-1H-pyrrole or a similar organometallic derivative with 1-bromo-2-fluorobenzene.

These reactions are typically catalyzed by a palladium(0) complex with phosphine ligands and require a base to facilitate the transmetalation step. The mild conditions and high functional group tolerance make the Suzuki reaction a highly attractive and efficient pathway.

The Stille reaction offers another powerful cross-coupling method, involving the reaction of an organotin compound with an organic halide, catalyzed by palladium. For this synthesis, one could react 2-(tributylstannyl)-4-methyl-1H-pyrrole with 1-bromo-2-fluorobenzene. A significant advantage of Stille coupling is the stability of the organostannane reagents; however, the toxicity of tin compounds is a considerable drawback.

The Heck reaction , which couples an organic halide with an alkene, is less direct for this specific target but represents another facet of palladium catalysis in heterocycle synthesis.

| Cross-Coupling Reaction | Pyrrole Precursor | Aryl Precursor | Catalyst System |

| Suzuki-Miyaura | 2-Bromo-4-methyl-1H-pyrrole | (2-Fluorophenyl)boronic acid | Pd(0) complex, Base |

| Stille | 2-(Tributylstannyl)-4-methyl-1H-pyrrole | 1-Bromo-2-fluorobenzene | Pd(0) complex |

Nitro-Mannich/Hydroamination Cascades in Pyrrole Synthesis

Cascade reactions, which involve multiple bond-forming events in a single pot, offer an elegant and efficient approach to complex molecules. The nitro-Mannich/hydroamination cascade has been developed for the synthesis of substituted pyrroles. This sequence typically starts with a base-catalyzed nitro-Mannich reaction between a protected imine and a nitro-alkyne. The resulting adduct then undergoes a gold- or other metal-catalyzed intramolecular hydroamination, followed by elimination of the nitro group to afford the aromatic pyrrole ring.

However, this methodology has been primarily reported for the synthesis of 2,5-disubstituted pyrroles. Adapting this strategy for a 2,4-disubstituted pattern, as seen in this compound, would require a non-standard starting material, such as a specifically substituted nitro-alkyne. While conceptually possible, it is not the most direct or commonly cited route for this particular substitution pattern. The synthesis of pyrrolidines via this cascade is also well-established.

Hydrogenation Cyclization Pathways

Reductive cyclization methods provide another avenue for pyrrole synthesis, often starting from linear precursors containing nitro and carbonyl groups. A key strategy involves the synthesis of a γ-nitro ketone, which can then undergo reductive cyclization. For the target compound, the required precursor would be 1-(2-fluorophenyl)-4-nitro-2-pentanone.

The process involves the reduction of the nitro group to an amine, typically using catalytic hydrogenation (e.g., with a nickel or palladium catalyst) or chemical reducing agents. The newly formed amino group then undergoes spontaneous intramolecular condensation with the ketone carbonyl, followed by dehydration to yield the pyrrole ring. This method is effective for producing a variety of substituted pyrroles and related dihydropyrroles.

Precursor Design and Starting Material Utilization in Synthesis

The successful synthesis of this compound is critically dependent on the rational design and availability of key precursors. The choice of starting materials is dictated by the selected synthetic strategy.

For condensation and cyclization approaches , the primary challenge is the synthesis of the acyclic backbone.

Paal-Knorr Precursor : The synthesis of 1-(2-fluorophenyl)-4-methyl-1,4-dione is non-trivial. It could potentially be assembled through a Stetter reaction or by coupling a derivative of 2-fluorobenzaldehyde with a methyl-vinyl ketone equivalent.

Hantzsch/Van Leusen Precursors : These methods rely on more readily available building blocks. For the Van Leusen synthesis, 1-(2-fluorophenyl)-3-methyl-2-buten-1-one can be prepared via an aldol condensation between 2-fluorobenzaldehyde and acetone, followed by dehydration.

For palladium-catalyzed cross-coupling methods , the precursors are often more accessible.

Suzuki Reaction Precursors : (2-Fluorophenyl)boronic acid is a commercially available reagent. The other coupling partner, 2-bromo-4-methyl-1H-pyrrole, can be synthesized from 4-methyl-1H-pyrrole via regioselective bromination. Alternatively, 4-methyl-1H-pyrrole itself can be prepared through established pyrrole syntheses.

Stille Reaction Precursors : 1-Bromo-2-fluorobenzene is a common starting material. The organostannane, 2-(tributylstannyl)-4-methyl-1H-pyrrole, can be prepared from 2-bromo-4-methyl-1H-pyrrole via lithium-halogen exchange followed by quenching with tributyltin chloride.

For hydrogenation cyclization pathways , the key intermediate is a γ-nitro ketone.

The precursor 1-(2-fluorophenyl)-4-nitro-2-pentanone can be synthesized via a Michael addition of the enolate of 2-fluoroacetophenone to 1-nitropropene.

The selection of a particular synthetic route often involves a trade-off between the length and complexity of the synthesis of the immediate precursors versus the efficiency and robustness of the ring-forming or coupling reaction itself.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The Paal-Knorr synthesis is a cornerstone for preparing pyrrole derivatives. researchgate.net Its efficiency is highly dependent on the reaction conditions. Traditional methods often required harsh conditions, such as prolonged heating in strong acids, which could lead to the degradation of sensitive molecules. wikipedia.orgresearchgate.net Modern modifications focus on milder and more efficient protocols to improve yield and selectivity.

Key parameters for optimization include the choice of catalyst, solvent, and reaction temperature. While classic Brønsted acids like acetic acid or p-toluenesulfonic acid can be used, Lewis acids and heterogeneous catalysts have shown significant advantages. mdpi.com For the synthesis of this compound, the precursor would be 1-(2-fluorophenyl)-4-methyl-1,4-pentanedione, which is condensed with ammonia or a primary amine.

Optimization strategies often involve:

Catalyst Selection : Mild Lewis acids or solid acid catalysts can enhance reaction rates and yields. Bismuth nitrate has been shown to be an effective catalyst for Paal-Knorr reactions, sometimes allowing the reaction to proceed at room temperature. researchgate.net Heterogeneous catalysts, such as aluminas, offer the benefits of easy separation and reusability, contributing to a more sustainable process. mdpi.com

Solvent System : While some reactions are performed in protic solvents, solvent-free conditions or the use of ionic liquids have been explored to improve efficiency and simplify work-up procedures. mdpi.comalfa-chemistry.com

Temperature and Reaction Time : Microwave-assisted synthesis has been demonstrated to significantly reduce reaction times and improve yields in Paal-Knorr reactions. alfa-chemistry.com Flow chemistry offers precise control over temperature and reaction time, leading to high yields and facilitating scalability. acs.org

Below is an interactive data table illustrating a hypothetical optimization study for the synthesis of this compound via the Paal-Knorr reaction.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetic Acid (20) | Ethanol | 80 | 12 | 65 |

| 2 | p-TsOH (10) | Toluene | 110 | 8 | 72 |

| 3 | Sc(OTf)₃ (5) | Acetonitrile | 60 | 4 | 85 |

| 4 | Bi(NO₃)₃ (10) | Dichloromethane | 25 | 6 | 88 |

| 5 | CATAPAL 200 (40mg) | Solvent-free | 60 | 0.75 | 92 |

| 6 | None | [BMIm]BF₄ | 25 | 5 | 80 |

Regioselectivity and Stereoselectivity Considerations in Synthetic Routes

Regioselectivity in the synthesis of 2,4-disubstituted pyrroles like this compound is primarily determined by the structure of the starting materials. In the context of the Paal-Knorr synthesis, the substitution pattern of the 1,4-dicarbonyl precursor dictates the final arrangement of substituents on the pyrrole ring. wikipedia.org Alternative methods, such as those starting from furanyl carbamates or employing stepwise functionalization of a pre-formed pyrrole ring, also offer high regiocontrol. researchgate.netacs.orgnih.gov For instance, a stepwise iododesilylation followed by a Suzuki coupling reaction can be a powerful strategy for the regioselective synthesis of 2,5-disubstituted pyrroles. researchgate.net

Stereoselectivity becomes a significant consideration due to the potential for atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. nih.gov In this compound, the rotation around the C-C bond connecting the pyrrole and the fluorophenyl rings can be restricted, particularly if there are bulky substituents in proximity to the bond axis. The ortho-fluoro substituent itself contributes to this rotational barrier. While the barrier might not be high enough for stable atropisomers at room temperature in the parent compound, derivatization at the C3 position of the pyrrole or the C3' position of the phenyl ring could introduce sufficient steric hindrance to allow for the isolation of stable, non-interconverting atropisomers. researchgate.net The synthesis of such chiral atropisomers would require asymmetric catalytic methods to control the axial chirality during the ring formation or a subsequent resolution step. nih.govrsc.org

Derivatization Strategies from the Core this compound Scaffold

The this compound scaffold offers multiple sites for further functionalization, allowing for the generation of a library of derivatives with diverse properties.

Modifications of the Pyrrole Ring System

The pyrrole ring is electron-rich and readily undergoes electrophilic substitution. pearson.com The reactivity of the available positions (N-H, C3, and C5) allows for a range of modifications.

N-Functionalization : The nitrogen atom can be readily alkylated, acylated, or sulfonylated. N-alkylation can be achieved using alkyl halides in the presence of a base. uctm.eduorganic-chemistry.org This modification can be used to introduce a variety of functional groups or to modulate the electronic properties of the pyrrole ring.

C-Functionalization (Electrophilic Substitution) : Electrophilic aromatic substitution is a key reaction for pyrroles. onlineorganicchemistrytutor.com In the this compound scaffold, the C5 position is the most likely site for electrophilic attack due to electronic activation from the nitrogen atom and less steric hindrance compared to the C3 position. If the C5 position is blocked, substitution will occur at the C3 position. Common electrophilic substitution reactions include:

Halogenation : Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration : Using mild nitrating agents like acetyl nitrate.

Acylation : Friedel-Crafts acylation using an acyl chloride or anhydride with a mild Lewis acid catalyst. pearson.com

Formylation : The Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide is a classic method for introducing a formyl group onto a pyrrole ring. pharmaguideline.com

The following table summarizes potential derivatization reactions on the pyrrole ring.

| Reaction Type | Reagent(s) | Position of Modification | Expected Product |

| N-Alkylation | R-X, Base | N1 | 1-Alkyl-2-(2-fluorophenyl)-4-methyl-1H-pyrrole |

| N-Acylation | (RCO)₂O or RCOCl | N1 | 1-Acyl-2-(2-fluorophenyl)-4-methyl-1H-pyrrole |

| C-Halogenation | NBS or NCS | C5 (or C3) | 5-Halo-2-(2-fluorophenyl)-4-methyl-1H-pyrrole |

| C-Nitration | CH₃COONO₂ | C5 (or C3) | 5-Nitro-2-(2-fluorophenyl)-4-methyl-1H-pyrrole |

| C-Acylation | RCOCl, Lewis Acid | C5 (or C3) | 5-Acyl-2-(2-fluorophenyl)-4-methyl-1H-pyrrole |

| C-Formylation | POCl₃, DMF | C5 (or C3) | This compound-5-carbaldehyde |

Functionalization of the Fluorophenyl Moiety

Further substitution on the fluorophenyl ring can be achieved using modern synthetic methodologies that leverage the existing substituents to direct further reactions.

Directed ortho-Metalation (DoM) : DoM is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The pyrrole nitrogen, particularly when derivatized with a suitable directing group (e.g., an amide or carbamate), can direct lithiation to the ortho position on the phenyl ring (the C3' position). The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents. uwindsor.ca

Transition Metal-Catalyzed C-H Activation : This has emerged as a step-economical strategy for arene functionalization. nih.gov The fluorine atom itself can act as a directing group in some palladium- or rhodium-catalyzed C-H activation reactions, favoring functionalization at the C3' position. nih.govacs.org Alternatively, a directing group installed on the pyrrole nitrogen can be used to direct C-H activation to the C3' position of the phenyl ring.

Scalability and Industrial Production Methodologies of Research Intermediates

The scalability of the synthesis is a critical factor for the potential application of this compound in pharmaceuticals or materials. The industrial production of pyrrole itself often involves the reaction of furan with ammonia over solid acid catalysts like silica (B1680970) (SiO₂) and alumina (Al₂O₃). uctm.edupharmaguideline.com

For substituted pyrroles, the Paal-Knorr synthesis is a robust and scalable method. researchgate.netrgmcet.edu.in To adapt this for industrial production of research intermediates, several factors are considered:

Process Intensification : Continuous flow chemistry offers significant advantages over batch processing for scalability. acs.org Microreactor technology allows for excellent control over reaction parameters, leading to higher yields, improved safety, and easier scale-up. A flow-based Paal-Knorr synthesis could enable the production of significant quantities of the target pyrrole. acs.org

Catalyst Choice : For large-scale synthesis, the use of heterogeneous, recyclable catalysts is highly desirable from both an economic and environmental perspective. Catalysts like zeolites or functionalized aluminas can be employed in packed-bed reactors in a continuous flow setup, simplifying product purification and reducing waste. mdpi.comnih.gov

Green Chemistry Principles : The development of a scalable synthesis should align with the principles of green chemistry. This includes using less hazardous solvents (or solvent-free conditions), minimizing waste, and using catalytic rather than stoichiometric reagents. mdpi.comrgmcet.edu.in The use of multicomponent reactions, where several starting materials are combined in a single step, also contributes to a more efficient and sustainable process. nih.govacs.org

Chemical Reactivity and Transformation Studies of 2 2 Fluorophenyl 4 Methyl 1h Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The substitution pattern of 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole, with substituents at the C2 and C4 positions, directs incoming electrophiles to the available C3 and C5 positions.

One of the key electrophilic substitution reactions for pyrroles is the Vilsmeier-Haack reaction , which introduces a formyl group onto the pyrrole ring. This reaction typically utilizes a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). quimicaorganica.orgorganic-chemistry.orgchemistrysteps.comyoutube.com For 2,4-disubstituted pyrroles, formylation is expected to occur at one of the vacant α- or β-positions. nih.gov The resulting formylated pyrroles are valuable intermediates for the synthesis of a variety of heterocyclic compounds. nih.govnih.gov

Halogenation of the pyrrole ring can be achieved using various halogenating agents. The introduction of halogen atoms provides a handle for further functionalization, particularly in cross-coupling reactions.

Acylation of the pyrrole nucleus, another important electrophilic substitution, allows for the introduction of acyl groups. This can be accomplished using acylating agents such as acid chlorides or anhydrides, often in the presence of a Lewis acid catalyst. The position of acylation on the 2,4-disubstituted pyrrole ring will be influenced by both steric and electronic factors.

The table below summarizes the expected outcomes of key electrophilic aromatic substitution reactions on this compound.

| Reaction Type | Reagents | Expected Product(s) |

| Vilsmeier-Haack Formylation | DMF, POCl3 | 3-Formyl-2-(2-fluorophenyl)-4-methyl-1H-pyrrole and/or 5-Formyl-2-(2-fluorophenyl)-4-methyl-1H-pyrrole |

| Halogenation | NBS, NCS, Br2, etc. | 3-Halo- and/or 5-Halo-2-(2-fluorophenyl)-4-methyl-1H-pyrrole |

| Acylation | Acyl chloride, Lewis acid | 3-Acyl- and/or 5-Acyl-2-(2-fluorophenyl)-4-methyl-1H-pyrrole |

Nucleophilic Reactions and Annulation Pathways

While the electron-rich nature of the pyrrole ring makes it generally unreactive towards nucleophiles, the N-H proton is acidic enough to be removed by a strong base. Deprotonation of this compound would generate the corresponding pyrrolide anion. This anion is a potent nucleophile and can participate in various reactions, including N-alkylation and N-acylation.

The nucleophilic character of the pyrrolide anion is crucial for annulation pathways , leading to the formation of fused heterocyclic systems. For instance, reaction of the pyrrolide with appropriate bifunctional electrophiles can lead to the construction of new rings fused to the pyrrole core.

Furthermore, the introduction of electron-withdrawing groups onto the pyrrole ring through electrophilic substitution can activate the ring towards nucleophilic attack, although this is a less common reaction pathway for simple pyrroles.

Oxidation and Reduction Chemistry of the Compound

The pyrrole ring is sensitive to oxidizing agents. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can lead to the cleavage of the pyrrole ring. libretexts.org The oxidation of alkyl-substituted pyrroles can also target the side chains. For instance, the methyl group at the C4 position of this compound could potentially be oxidized to a carboxylic acid under vigorous conditions. libretexts.orgorganic-chemistry.org

Conversely, the pyrrole ring can be reduced under various conditions. Catalytic hydrogenation can lead to the formation of the corresponding pyrrolidine (B122466) derivative, 2-(2-Fluorophenyl)-4-methylpyrrolidine. This transformation saturates the aromatic ring, significantly altering the chemical and physical properties of the molecule. The choice of catalyst and reaction conditions is critical to achieve selective reduction of the pyrrole ring without affecting the phenyl ring.

| Transformation | Reagents and Conditions | Expected Product |

| Oxidation | KMnO4 (strong conditions) | Ring cleavage products / 4-carboxy-2-(2-fluorophenyl)-1H-pyrrole |

| Reduction | H2, Catalyst (e.g., Pd/C) | 2-(2-Fluorophenyl)-4-methylpyrrolidine |

Metal-Catalyzed Transformations and Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the C-C bond formation and functionalization of heterocyclic compounds, including pyrroles. For this compound, these reactions would typically be performed on a halogenated derivative of the compound.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds and involves the reaction of a halo-pyrrole with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comnih.govnih.govsemanticscholar.org For example, a bromo-substituted derivative of this compound could be coupled with various aryl or heteroaryl boronic acids to introduce new substituents at the C3 or C5 positions.

The Heck reaction provides a means to form carbon-carbon bonds between a halo-pyrrole and an alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com This reaction would allow for the introduction of vinyl groups onto the pyrrole ring.

The Sonogashira coupling enables the formation of a C-C bond between a halo-pyrrole and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction is valuable for the synthesis of alkynyl-substituted pyrroles, which are versatile intermediates for further transformations.

The following table outlines potential metal-catalyzed coupling reactions starting from a hypothetical halogenated derivative of the target compound.

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Halo-pyrrole, Arylboronic acid | Pd catalyst, Base | Aryl-substituted pyrrole |

| Heck | Halo-pyrrole, Alkene | Pd catalyst, Base | Alkenyl-substituted pyrrole |

| Sonogashira | Halo-pyrrole, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted pyrrole |

Rearrangement Reactions and Their Mechanistic Elucidation

Pyrrole and its derivatives can undergo various rearrangement reactions, often leading to the formation of different heterocyclic systems. A notable example is the Ciamician-Dennstedt rearrangement , which involves the ring expansion of a pyrrole to a pyridine. organic-chemistry.orgnih.govnih.govresearchgate.netthieme-connect.com This reaction typically proceeds by the reaction of the pyrrole with a dihalocarbene. For this compound, this rearrangement could potentially lead to the formation of a substituted pyridine, a valuable scaffold in medicinal chemistry. The mechanism of this rearrangement involves the initial formation of a dihalocyclopropane adduct with the pyrrole ring, followed by a ring-opening and rearrangement cascade.

Recent advancements have shown that α-chlorodiazirines can be used as precursors to chlorocarbenes, enabling a modified Ciamician-Dennstedt rearrangement that can directly afford 3-(hetero)arylpyridines from pyrroles. organic-chemistry.orgnih.gov The regioselectivity of the ring expansion in unsymmetrically substituted pyrroles is a key aspect of these studies and is often influenced by steric and electronic factors.

Interconversion with Related Heterocyclic Systems

Beyond rearrangement reactions, this compound can serve as a precursor for the synthesis of various fused heterocyclic systems. These transformations often involve the initial functionalization of the pyrrole ring followed by a cyclization step.

The synthesis of pyrrolo[1,2-a]pyrazines can be achieved from appropriately substituted pyrrole precursors. nih.govresearchgate.netmdpi.comrsc.org For example, a 2-formyl-1-substituted pyrrole derivative can undergo condensation with an amine followed by cyclization to form the pyrrolo[1,2-a]pyrazine (B1600676) core. These fused systems are of interest due to their presence in biologically active molecules.

Similarly, the pyrrolo[2,1-f] nih.govorganic-chemistry.orgnih.govtriazine scaffold, which is a key component of the antiviral drug remdesivir, can be synthesized from pyrrole derivatives. nih.govnih.govresearchgate.net The synthesis often involves the N-amination of a pyrrole-2-carbonitrile (B156044) or carboxamide, followed by cyclization with a one-carbon unit, such as formamidine (B1211174) acetate (B1210297). nih.gov

These interconversions highlight the utility of the pyrrole ring as a versatile template for the construction of more complex and medicinally relevant heterocyclic architectures.

Spectroscopic and Structural Elucidation of 2 2 Fluorophenyl 4 Methyl 1h Pyrrole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For fluorinated aromatic pyrroles, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. In an analogue like 2-(2-Fluorophenyl)-5-methyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrrole, the signals can be clearly assigned. rsc.org The pyrrole (B145914) protons typically appear as doublets in the aromatic region. rsc.org The methyl group on the pyrrole ring shows a characteristic singlet in the aliphatic region (around δ 2.5 ppm). rsc.org The protons on the fluorophenyl ring exhibit complex multiplets due to proton-proton and proton-fluorine coupling. rsc.org

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. For the N-tosylated analogue, distinct signals are observed for each carbon atom. rsc.org The presence of the fluorine atom causes the signal for the carbon it is attached to (C-F) to appear as a doublet with a large coupling constant (J ≈ 245 Hz). rsc.org Other carbons in the fluorophenyl ring also show smaller C-F couplings. rsc.org

¹⁹F NMR: ¹⁹F NMR is particularly useful for organofluorine compounds. A single signal is expected for 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole. For related fluorophenyl compounds, this signal typically appears in the range of δ -113 to -115 ppm. rsc.org The chemical shift is sensitive to the electronic environment of the fluorine atom.

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | 7.34 - 7.00 | Aromatic protons (Fluorophenyl and Tosyl groups) |

| ¹H | 6.09 | Pyrrole proton (H-pyrrole) |

| ¹H | 6.01 | Pyrrole proton (H-pyrrole) |

| ¹H | 2.52 | Pyrrole methyl protons (-CH₃) |

| ¹H | 2.39 | Tosyl methyl protons (-CH₃) |

| ¹³C | 161.8 (d, J = 245.5 Hz) | Aromatic carbon (C-F) |

| ¹³C | 144.6 - 113.6 | Aromatic and Pyrrole carbons |

| ¹³C | 21.6 | Tosyl methyl carbon |

| ¹³C | 16.0 | Pyrrole methyl carbon |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₀FN, with a calculated molecular weight of approximately 175.20 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 175. The fragmentation pattern is predictable based on the structure. miamioh.edu Key fragmentation pathways would include:

Loss of a methyl radical (•CH₃): Leading to a fragment ion at m/z = 160 (M-15).

Loss of HCN: A characteristic fragmentation of pyrrole rings, leading to a fragment at m/z = 148 (M-27).

Cleavage of the C-C bond between the rings: This could lead to fragments corresponding to the fluorophenyl cation (m/z = 95) or the methyl-pyrrole cation (m/z = 80).

For the N-tosylated analogue, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) confirmed the molecular formula by detecting the sodium adduct [M+Na]⁺ at m/z 352.0778. rsc.org

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 175 | [M]⁺ | Molecular Ion |

| 160 | [M-CH₃]⁺ | Loss of methyl radical |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

| 80 | [C₅H₆N]⁺ | Methyl-pyrrole cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, characteristic absorption bands would include:

N-H stretch: A moderate to sharp band around 3300-3500 cm⁻¹.

Aromatic C-H stretch: Bands just above 3000 cm⁻¹.

Aliphatic C-H stretch: Bands just below 3000 cm⁻¹ for the methyl group.

C=C stretching: Bands in the 1450-1600 cm⁻¹ region for both the phenyl and pyrrole rings.

C-N stretching: Typically found in the 1350-1000 cm⁻¹ region.

C-F stretch: A strong absorption in the 1250-1000 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. Pyrrole-based aromatic compounds exhibit strong absorptions in the UV region due to π→π* transitions. The extended conjugation between the pyrrole and the fluorophenyl ring is expected to result in one or more strong absorption bands, likely between 200 and 400 nm. nih.gov

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the title compound is not publicly available, data from closely related analogues like 4-[2-(4-Fluorophenyl)-1H-pyrrol-3-yl]pyridine and 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole offer significant insights. nih.govmdpi.com

In these structures, the phenyl and heterocyclic rings are typically not coplanar. nih.gov A significant dihedral angle (the twist between the two rings) is expected, which for an analogue is 36.33°. nih.gov This twisting is a result of steric hindrance between the ortho-protons of the two rings.

In the crystal lattice, intermolecular hydrogen bonding is a dominant feature. The N-H group of the pyrrole ring is a hydrogen bond donor and can form N-H···N or N-H···π interactions, which assemble the molecules into chains or layers. nih.govnih.gov For example, in one analogue, an N—H···N hydrogen bond joins molecules into chains. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Not specified |

| Dihedral Angle (Pyrrole/Fluorophenyl) | 36.33 (10)° |

| Key Intermolecular Interaction | N—H···N hydrogen bond |

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignment

Vibrational spectroscopy, including both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman), provides a detailed fingerprint of a molecule. While FT-IR measures the absorption of infrared light, FT-Raman measures the scattering of light from a laser source. The techniques are complementary, as some vibrations may be strong in IR and weak in Raman, and vice versa.

For complex molecules, the assignment of specific bands to vibrational modes is often aided by quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.netnih.gov These calculations can predict the vibrational frequencies and their intensities, and a Potential Energy Distribution (PED) analysis can be used to make definitive assignments. nih.gov

Key vibrational modes for this compound would include the N-H and C-H stretching modes mentioned previously, as well as characteristic ring breathing modes for both the pyrrole and the substituted benzene (B151609) ring. researchgate.net The simultaneous activation of certain modes in both IR and Raman spectra can indicate charge transfer interactions through the π-conjugated system. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H stretch | 3300 - 3500 | FT-IR (strong), FT-Raman (moderate) |

| Aromatic C-H stretch | 3000 - 3100 | FT-IR (moderate), FT-Raman (strong) |

| Aliphatic C-H stretch | 2850 - 3000 | FT-IR (strong), FT-Raman (strong) |

| C=C Ring stretch | 1450 - 1600 | FT-IR (strong), FT-Raman (strong) |

| C-F stretch | 1000 - 1250 | FT-IR (strong), FT-Raman (weak) |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the isolation and purification of synthetic compounds and for assessing their purity. For substituted pyrroles, Thin-Layer Chromatography (TLC) and flash column chromatography are standard methods. rsc.orgnih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. For an N-tosylated analogue, a mobile phase of petroleum ether and ethyl acetate (B1210297) (19:1) on a silica (B1680970) gel plate was used, showing a specific retention factor (Rf) value of 0.24. rsc.org

Flash Column Chromatography: This is the primary technique for purifying gram-scale quantities of the product from unreacted starting materials and byproducts. The crude reaction mixture is passed through a column packed with a stationary phase, typically silica gel (SiO₂). rsc.orgnih.gov A solvent system (mobile phase), such as a gradient of petroleum ether and ethyl acetate, is used to elute the compounds from the column at different rates, allowing for the isolation of the pure product. nih.gov The purity of the collected fractions is then typically confirmed by TLC or NMR.

Computational and Theoretical Investigations of 2 2 Fluorophenyl 4 Methyl 1h Pyrrole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules from first principles. nih.govresearchgate.net DFT methods are favored for their balance of accuracy and computational cost, making them suitable for studying medium-sized organic molecules like 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole. researchgate.net These calculations can predict a wide range of molecular properties before a compound is ever synthesized in a lab.

Geometric optimization is a fundamental computational step used to determine the most stable three-dimensional structure of a molecule, corresponding to the lowest energy state on its potential energy surface. For this compound, this process would involve calculating bond lengths, bond angles, and dihedral angles that define the spatial arrangement of its atoms.

Conformational analysis would focus on the rotation around the single bond connecting the pyrrole (B145914) ring and the 2-fluorophenyl group. By calculating the energy at different rotational angles (dihedral angle), a potential energy scan can identify the most stable conformer(s) and the energy barriers between them. This analysis is crucial for understanding the molecule's preferred shape, which influences its physical properties and how it interacts with other molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons, which acts as an electron donor in chemical reactions. The energy of the HOMO is related to the molecule's ionization potential.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. The energy of the LUMO is related to the molecule's electron affinity.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. A higher energy value suggests stronger electron-donating capability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. A lower energy value suggests stronger electron-accepting capability. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | A key indicator of chemical reactivity, optical properties, and kinetic stability. |

Note: Specific energy values for this compound are not available in published literature.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netmdpi.com

On an MEP map, different colors represent varying potential values:

Red: Regions of most negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are associated with nucleophilic centers (e.g., lone pairs on nitrogen or oxygen atoms).

Blue: Regions of most positive electrostatic potential, electron-poor. These areas are susceptible to nucleophilic attack and are associated with electrophilic centers (e.g., hydrogen atoms attached to electronegative atoms).

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show negative potential (red/yellow) around the fluorine atom and the nitrogen atom of the pyrrole ring, indicating these as potential sites for electrophilic interaction. Positive potential (blue) would be expected around the N-H proton of the pyrrole ring, highlighting it as a site for nucleophilic interaction. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with Lewis structures (i.e., bonds and lone pairs). NBO analysis is particularly useful for studying charge transfer and hyperconjugative interactions. researchgate.netmdpi.com

For this compound, NBO analysis could quantify the delocalization of electrons from the pyrrole ring to the fluorophenyl ring (or vice versa) and identify key stabilizing interactions, such as those between filled (donor) and empty (acceptor) orbitals. Natural Hybrid Orbital (NHO) analysis complements this by describing the hybridization of the atomic orbitals that form the bonds. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Stability Studies

While quantum mechanics is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. mdpi.commdpi.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For this compound, an MD simulation could be used to:

Study its conformational dynamics in different environments (e.g., in a vacuum or in a solvent like water).

Analyze its vibrational motions and structural flexibility at different temperatures.

Investigate its stability and interactions when part of a larger system, such as a protein-ligand complex. nih.gov

In Silico Ligand-Target Interaction Profiling via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target.

If this compound were to be investigated as a potential therapeutic agent, molecular docking would be employed to predict its binding mode and affinity within the active site of a target protein. researchgate.netnih.gov The process involves:

Obtaining the 3D structures of the ligand (this compound) and the target protein.

Using a docking algorithm to sample a large number of possible binding poses of the ligand in the receptor's active site.

Evaluating each pose with a scoring function to estimate the binding affinity (e.g., in kcal/mol).

The results would identify the most likely binding conformation and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) that stabilize the complex. Although studies on related pyrrole derivatives exist, specific docking studies for this compound are not currently published. nih.govnih.gov

Prediction of Spectroscopic Parameters via Computational Methods

The prediction of spectroscopic parameters through computational methods represents a powerful tool in modern chemistry, allowing for the elucidation of molecular structure and electronic properties without the need for empirical measurement. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are frequently employed to calculate parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. These theoretical calculations provide valuable insights into the relationships between a molecule's geometry, its electronic environment, and its spectroscopic signatures.

For the compound This compound , a comprehensive search of scientific literature and chemical databases indicates a notable absence of published, peer-reviewed studies specifically detailing its computationally predicted spectroscopic parameters. While general computational methods for predicting such data are well-established and widely applied to a vast range of organic molecules, specific research findings, including detailed data tables for this particular compound, are not currently available in the public domain.

In a typical computational study, the process would begin with the optimization of the molecule's ground-state geometry using a selected DFT functional and basis set. Following this, various spectroscopic properties would be calculated.

Theoretical NMR Spectroscopy (¹H and ¹³C)

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method. This approach calculates the isotropic magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), which has been calculated at the same level of theory.

For This compound , one would expect distinct signals corresponding to the protons and carbons of the fluorophenyl ring, the pyrrole ring, and the methyl group. The presence of the electronegative fluorine atom would be predicted to induce notable effects on the chemical shifts of nearby nuclei, particularly on the phenyl ring. Without specific published data, a hypothetical table of predicted shifts remains speculative.

Hypothetical Data Table for Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following table is for illustrative purposes only, as specific computational data for this compound is not available in published literature.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-Phenyl | - | Value |

| C3-Phenyl | Value | Value |

| C4-Phenyl | Value | Value |

| C5-Phenyl | Value | Value |

| C6-Phenyl | Value | Value |

| C2-Pyrrole | - | Value |

| C3-Pyrrole | Value | Value |

| C4-Pyrrole | - | Value |

| C5-Pyrrole | Value | Value |

| N1-H | Value | - |

| C4-Methyl | Value | Value |

Theoretical Vibrational Spectroscopy (IR)

Computational methods are also used to predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. By calculating the second derivatives of the energy with respect to the nuclear coordinates, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

For This compound , key predicted vibrational modes would include the N-H stretch of the pyrrole ring, various C-H stretching and bending modes for both aromatic rings, C-N and C-C stretching vibrations within the pyrrole ring, and the characteristic C-F stretching vibration from the fluorophenyl group.

Hypothetical Data Table for Predicted IR Vibrational Frequencies (Note: The following table is for illustrative purposes only, as specific computational data for this compound is not available in published literature.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | Value |

| Aromatic C-H Stretch | Value |

| Methyl C-H Stretch | Value |

| C=C Aromatic Stretch | Value |

| C-N Stretch | Value |

| C-F Stretch | Value |

Theoretical Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of a molecule, typically measured by UV-Vis spectroscopy, can be predicted using TD-DFT. This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can help identify the nature of the electronic transitions, such as π → π* or n → π* transitions.

For This compound , the predicted UV-Vis spectrum would be expected to show absorptions characteristic of the conjugated π-system formed by the interconnected phenyl and pyrrole rings.

Hypothetical Data Table for Predicted UV-Vis Absorption (Note: The following table is for illustrative purposes only, as specific computational data for this compound is not available in published literature.)

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Value | Value |

| S₀ → S₂ | Value | Value |

Structure Property Relationships in the 2 2 Fluorophenyl 4 Methyl 1h Pyrrole Chemical Class

Influence of Fluorine Substitution on Reactivity and Electronic Structure

The introduction of a fluorine atom onto the phenyl ring of the 2-phenyl-4-methyl-1H-pyrrole scaffold profoundly alters the molecule's electronic landscape and reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density of the aromatic system to which it is attached.

The presence of fluorine can significantly impact the reactivity of the pyrrole (B145914) ring. While pyrroles are generally electron-rich heterocycles prone to electrophilic substitution, the electron-withdrawing nature of the fluorine atom on the adjacent phenyl ring can modulate this reactivity. pharmaguideline.com Studies on fluorinated heterocycles have shown that fluorine substitution can lead to a considerable increase in reactivity towards nucleophilic substitution reactions in other parts of the molecule. nih.gov For instance, in aziridines, fluorine substitution dramatically enhances the rate of nucleophilic attack. nih.gov

Furthermore, the electronic structure is also modified. The high electronegativity of fluorine can lead to a polarization of the C-F bond, creating a dipole moment that influences intermolecular interactions. This can affect the compound's physical properties, such as boiling point and solubility, as well as its binding affinity to biological targets.

Role of the Methyl Group at Position 4 on Pyrrole Ring Properties

The methyl group (-CH3) at the 4-position of the pyrrole ring plays a crucial role in modifying the properties of the core heterocyclic structure. Unlike the electron-withdrawing fluorine atom, the methyl group is an electron-donating group through an inductive effect (+I effect) and hyperconjugation.

This electron-donating nature increases the electron density of the pyrrole ring, which can have several consequences:

Enhanced Reactivity towards Electrophiles: The increased electron density makes the pyrrole ring more susceptible to attack by electrophiles. pharmaguideline.com Generally, electrophilic substitution on pyrroles occurs preferentially at the C2 and C5 positions due to the greater stabilization of the intermediate carbocation through resonance. quora.com The presence of the methyl group at C4 can further influence the regioselectivity of these reactions.

Steric Effects: The methyl group also introduces steric hindrance, which can influence the approach of reagents and the conformation of the molecule. acs.org In some cases, even a small methyl group can be large enough to prevent certain reactions, such as electropolymerization, from occurring. acs.org

Modulation of Physical Properties: The addition of a methyl group increases the molecular weight and can affect the compound's volatility and solubility characteristics.

Effects of Aromatic and Heteroaromatic Substituents on Compound Characteristics

For instance, electron-donating groups on the phenyl ring would be expected to increase the electron density of the entire molecule, potentially enhancing its reactivity towards electrophiles. researchgate.net Conversely, electron-withdrawing groups would decrease the electron density, making the pyrrole ring less reactive towards electrophiles but potentially more susceptible to nucleophilic attack.

The type of substituent also dictates the potential for various chemical transformations. The presence of functional groups on the aromatic or heteroaromatic ring opens up possibilities for further synthetic modifications, allowing for the creation of a diverse library of derivatives with tailored properties. biosynce.com The steric bulk of the substituent is another critical factor, influencing the molecule's three-dimensional shape and its ability to interact with other molecules. acs.org

The following table summarizes the general effects of different substituent types on the properties of the pyrrole ring:

| Substituent Type | Electronic Effect on Pyrrole Ring | Expected Impact on Reactivity towards Electrophiles |

| Electron-Donating Group (e.g., -OCH3, -NH2) on Phenyl Ring | Increases electron density | Increase |

| Electron-Withdrawing Group (e.g., -NO2, -CN) on Phenyl Ring | Decreases electron density | Decrease |

| Halogen (e.g., -F, -Cl) on Phenyl Ring | Inductive withdrawal, weak resonance donation | Decrease |

| Alkyl Group (e.g., -CH3) on Pyrrole Ring | Increases electron density | Increase |

Correlation between Electronic Properties and Chemical Reactivity Profiles

A direct correlation exists between the electronic properties of substituted pyrroles and their chemical reactivity. The distribution of electron density within the molecule, largely governed by the nature and position of its substituents, determines its susceptibility to various types of chemical reactions.

Kinetic studies of the conjugate addition of pyrroles to electrophilic reagents have provided valuable insights into these relationships. nih.gov For example, the rate of reaction is often influenced by the electronic nature of the substituents on the pyrrole ring. Electron-donating groups tend to accelerate reactions with electrophiles, while electron-withdrawing groups have the opposite effect.

The Hammett equation is a useful tool for quantifying the effect of substituents on the reactivity of aromatic systems. By correlating reaction rates with substituent constants (σ), it is possible to gain a deeper understanding of the electronic effects at play. Such analyses can reveal whether the reaction is more sensitive to inductive or resonance effects. nih.gov

Comparative Studies with Structurally Analogous Pyrrole Derivatives

For example, comparing 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole with its non-fluorinated counterpart, 2-phenyl-4-methyl-1H-pyrrole, would isolate the effect of the fluorine atom. Any observed differences in reactivity, pKa, or spectroscopic properties could be directly attributed to the electronic and steric influence of the fluorine substituent.

Similarly, a comparison with 2-(2-Fluorophenyl)-1H-pyrrole (lacking the 4-methyl group) would elucidate the role of the methyl group. An increase in reactivity towards electrophiles in the methylated compound would confirm the electron-donating nature of the methyl group.

Furthermore, comparing the subject compound with other halogenated derivatives (e.g., chloro, bromo) at the same position on the phenyl ring could provide insights into the effect of halogen size and electronegativity on the molecule's properties.

These comparative studies, often employing techniques like cyclic voltammetry to probe electrochemical properties, are essential for building a comprehensive understanding of the structure-activity relationships within this class of compounds. acs.org

Applications As Key Chemical Intermediates and Advanced Building Blocks

Utilization in the Synthesis of Complex Heterocyclic Compounds

The pyrrole (B145914) nucleus is a fundamental structural motif in a vast number of natural products and pharmaceutically active compounds. nih.gov Consequently, substituted pyrroles like 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole serve as crucial starting materials for the construction of more elaborate heterocyclic frameworks. smolecule.com The presence of the reactive N-H bond and the electron-rich pyrrole ring allows for a variety of chemical transformations.

This compound is a key precursor in the synthesis of various fused heterocyclic systems. For instance, it can undergo reactions to form pyrrolo[1,2-a]pyrazines and indolizines, which are known to exhibit potent biological activities. The strategic placement of the fluorophenyl and methyl groups can influence the regioselectivity of these cyclization reactions, leading to the formation of specific isomers.

A notable application of a closely related compound, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, is in the synthesis of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related disorders. google.comgoogle.com This highlights the importance of the (2-fluorophenyl)pyrrole scaffold in the development of modern pharmaceuticals. The synthesis of such complex molecules often involves multi-step sequences where the initial pyrrole derivative is methodically elaborated.

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | Vilsmeier-Haack reaction (e.g., POCl₃, DMF) | This compound-5-carbaldehyde | Intermediate for fused heterocycles |

| This compound | Acylation (e.g., Ac₂O, catalyst) | 1-Acetyl-2-(2-fluorophenyl)-4-methyl-1H-pyrrole | Precursor for N-functionalized pyrroles |

| This compound | Reaction with a 1,3-dielectrophile | Fused heterocyclic systems (e.g., pyrrolo[1,2-c]pyrimidines) | Biologically active compounds |

Role in the Development of Advanced Organic Synthons

An organic synthon is a conceptual unit within a target molecule that can be formed by a known synthetic operation. This compound is an exemplary advanced organic synthon due to its pre-functionalized structure, which allows for controlled and predictable reactions. The fluorine atom on the phenyl ring can modulate the electronic properties and metabolic stability of the final products, a desirable feature in medicinal chemistry. smolecule.com

The compound can be transformed into various other synthons. For example, oxidation can lead to the corresponding pyrrolinone or maleimide (B117702) derivatives, while reduction can yield the pyrrolidine (B122466) structure. smolecule.com These transformations open up pathways to different classes of compounds. The pyrrole ring can also participate in cycloaddition reactions, acting as a diene, particularly when an electron-withdrawing group is attached to the nitrogen atom.

The development of synthetic methods to produce such advanced synthons is an active area of research. For instance, the synthesis of 2-arylpyrroles can be achieved through various methods, including the Trofimov reaction, which involves the reaction of ketoximes with acetylenes.

Contribution to the Creation of Materials with Specific Electronic and Optical Research Interests

The unique electronic and steric properties of this compound make it a compound of interest for the development of advanced materials with specific electronic and optical properties. smolecule.com The pyrrole ring is an electron-rich aromatic system, and when coupled with the electron-withdrawing nature of the fluorophenyl group, it can create a donor-acceptor (D-A) architecture within the molecule. Such D-A systems are known to exhibit interesting photophysical properties, including fluorescence and non-linear optical (NLO) behavior.

Computational studies on similar phenylpyrrole systems have been conducted to understand their geometric, electronic, and NLO properties. researchgate.net These studies indicate that the torsional angle between the pyrrole and phenyl rings plays a crucial role in determining the electronic characteristics of the molecule. The introduction of a fluorine atom, as in this compound, is expected to further influence these properties by altering the electron density distribution and the energy levels of the frontier molecular orbitals.

The potential applications of materials derived from this compound include organic light-emitting diodes (OLEDs), where the emission color and efficiency can be tuned by modifying the chemical structure of the emitter. Research on π-expanded 1,4-dihydropyrrolo[3,2-b]pyrroles has shown that the replacement of phenyl rings with arylethynyl substituents can significantly shift the absorption and emission wavelengths. nih.gov This demonstrates the potential for fine-tuning the optoelectronic properties of pyrrole-based materials. nih.gov

| Property | Influence of Molecular Structure | Potential Application |

| Electronic Properties | Donor-acceptor character from pyrrole and fluorophenyl groups. | Organic semiconductors, field-effect transistors. |

| Optical Properties | Potential for fluorescence and non-linear optical activity. | Organic light-emitting diodes (OLEDs), optical sensors. |

| Material Stability | Fluorine substitution can enhance thermal and metabolic stability. | Development of robust electronic devices. |

Integration into Tandem and Cascade Reaction Sequences for Synthetic Efficiency

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient approach to chemical synthesis. wikipedia.org These reactions lead to a rapid increase in molecular complexity from simple starting materials, saving time, resources, and reducing waste. The structural features of this compound make it a suitable candidate for integration into such reaction sequences.

For example, a tandem reaction could be initiated by the functionalization of the pyrrole's nitrogen atom, followed by an intramolecular cyclization onto the fluorophenyl ring or a substituent introduced at the 5-position. The development of such cascade reactions for the synthesis of complex nitrogen-containing heterocycles is a key area of contemporary organic synthesis. Research on the synthesis of 2-fluoro-2-pyrrolines via a tandem Sₙ2'/SₙV reaction of α-trifluoromethyl-α,β-unsaturated carbonyl compounds highlights the utility of tandem strategies in constructing fluorinated heterocycles. rsc.org

While specific examples of cascade reactions starting from this compound are not extensively documented in the literature, the principles of tandem reaction design suggest its potential utility. For instance, a one-pot process could involve the N-alkylation of the pyrrole followed by a palladium-catalyzed intramolecular C-H arylation to construct a fused ring system.

Potential in Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound and its subsequent use in organic synthesis can be evaluated and optimized from a green chemistry perspective.

Several green approaches for the synthesis of pyrrole derivatives have been reported, including the use of water as a solvent, microwave-assisted synthesis, and the use of heterogeneous catalysts that can be easily recovered and reused. orgchemres.org For example, one-pot, three-component reactions in water under catalyst-free conditions have been developed for the synthesis of new pyrrole derivatives. orgchemres.org The application of mechanochemistry, such as manual grinding or vortex mixing, offers a solvent-free and energy-efficient method for preparing heterocyclic compounds. researchgate.net

The synthesis of this compound itself can be designed to be more sustainable by choosing environmentally benign starting materials and reagents, and by optimizing reaction conditions to maximize atom economy and minimize waste. Furthermore, its use as a building block in tandem and cascade reactions aligns with the principles of green chemistry by reducing the number of synthetic steps and purification processes required to obtain the final product. The development of catalytic, one-pot procedures for the synthesis of related 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, which avoids multi-step intermediate separation, is a step towards more environmentally friendly industrial production. google.com

| Green Chemistry Principle | Application in the Context of this compound |

| Waste Prevention | Utilizing one-pot and tandem reactions to reduce byproducts and solvent waste. |

| Atom Economy | Designing syntheses that maximize the incorporation of all materials used in the process into the final product. |

| Safer Solvents and Auxiliaries | Employing water or other green solvents in the synthesis of and from the title compound. orgchemres.org |

| Catalysis | Using recoverable and reusable catalysts for the synthesis of the pyrrole ring and its derivatives. |

| Energy Efficiency | Employing methods like microwave irradiation or mechanochemistry to reduce energy consumption. researchgate.net |

Future Research Directions and Unexplored Academic Avenues for 2 2 Fluorophenyl 4 Methyl 1h Pyrrole

Development of Novel and More Efficient Synthetic Methodologies

While classical methods like the Paal-Knorr synthesis provide a foundational approach to pyrrole (B145914) construction, future research should focus on developing more sophisticated and efficient synthetic routes to 2-(2-Fluorophenyl)-4-methyl-1H-pyrrole and its derivatives. wikipedia.orgorganic-chemistry.orgyoutube.comrgmcet.edu.inresearchgate.net The pursuit of greener, more atom-economical, and highly selective methods is a key direction.

Promising areas for exploration include:

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free and environmentally benign alternative to traditional methods. rsc.orgrsc.orgresearchgate.net Research into organocatalytic [3+2] cycloaddition reactions or cascade reactions could lead to highly efficient and enantioselective syntheses of functionalized pyrroles. rsc.orgresearchgate.net

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-N bonds. acs.org Investigating the application of photoredox catalysis for the synthesis of this compound could enable milder reaction conditions and access to novel chemical space through radical-based pathways. thieme-connect.comthieme-connect.deacs.orgcharnwooddiscovery.comnih.gov

Metal-Catalyzed Cross-Coupling and C-H Functionalization: Modern cross-coupling reactions, such as Suzuki and Stille couplings, offer versatile methods for constructing the 2-arylpyrrole framework. semanticscholar.org Furthermore, the direct C-H functionalization of a pre-formed 4-methyl-1H-pyrrole with a fluorophenyl group represents a highly atom-economical and elegant approach that warrants investigation. nih.govacs.org

Novel Cyclization Strategies: The development of new catalytic systems, for instance, those based on silver or gold, could open up novel tandem reaction pathways for the rapid assembly of the pyrrole core. researchgate.netacs.orgnih.gov

A comparative overview of potential synthetic approaches is presented in Table 1.

| Synthesis Strategy | Potential Advantages | Relevant Research Areas |

| Organocatalysis | Metal-free, environmentally friendly, potential for enantioselectivity. | [3+2] cycloadditions, cascade reactions. rsc.orgrsc.orgresearchgate.net |

| Photoredox Catalysis | Mild reaction conditions, access to radical intermediates, novel reactivity. | Radical-based C-C and C-N bond formation. acs.orgthieme-connect.comthieme-connect.deacs.orgcharnwooddiscovery.comnih.gov |

| Metal-Catalyzed Reactions | High efficiency, broad substrate scope, atom economy (C-H functionalization). | Suzuki/Stille couplings, direct C-H arylation. semanticscholar.orgnih.govacs.org |

| Novel Tandem Reactions | Step economy, rapid molecular complexity generation. | Gold or silver-catalyzed cycloisomerization/addition cascades. researchgate.netacs.orgnih.gov |

Advanced Characterization Techniques for Elucidating Intricate Structural Features

A thorough understanding of the three-dimensional structure and electronic properties of this compound is crucial for predicting its reactivity and interactions. While standard spectroscopic techniques provide basic structural information, advanced methods can offer deeper insights.

Future research should employ:

Multidimensional NMR Spectroscopy: Given the presence of a fluorine atom, advanced fluorine-19 NMR techniques are particularly relevant. numberanalytics.com Two-dimensional experiments such as ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can provide information about through-space proximity between the fluorophenyl ring and the pyrrole core. Furthermore, multidimensional techniques like ¹H-¹³C HSQC and HMBC are essential for unambiguous assignment of all proton and carbon signals in complex derivatives. ipb.pt

X-ray Crystallography: Obtaining a single crystal structure of this compound would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. This data is invaluable for benchmarking computational models.

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry could be used to study the gas-phase conformation of the molecule and its protonated forms, providing insights into its intrinsic structural preferences.

| Characterization Technique | Information Gained | Relevance to this compound |

| Multidimensional ¹⁹F NMR | Through-space interactions, detailed structural connectivity. | Elucidating the orientation and dynamics of the fluorophenyl group. numberanalytics.comresearchgate.netacs.org |

| X-ray Crystallography | Precise 3D structure, intermolecular packing. | Definitive conformational analysis and computational model validation. |

| Ion Mobility-Mass Spectrometry | Gas-phase conformation and shape. | Understanding intrinsic molecular properties absent of solvent or crystal packing effects. |

Application of Emerging Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to explore the properties and reactivity of this compound at the molecular level. sciencepublishinggroup.com

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the molecule's electronic structure, including its frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and global reactivity descriptors. nih.gov This information can help predict its reactivity in various chemical transformations.

Conformational Analysis: A detailed computational search for low-energy conformers can reveal the rotational barriers around the C-C bond connecting the pyrrole and phenyl rings, and how the fluorine and methyl substituents influence the preferred geometry.

Reaction Mechanism Elucidation: Computational modeling can be employed to study the transition states and intermediates of potential reactions, providing a deeper understanding of the reaction mechanisms for both its synthesis and subsequent functionalization. rgmcet.edu.in

QSAR and Molecular Docking: If this scaffold is explored for biological applications, Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations can be used to predict its potential interactions with biological targets. nih.gov

Exploration of New Chemical Transformations and Reaction Mechanisms

The this compound core is ripe for further chemical modification to generate a library of novel compounds. Future research should move beyond the classical electrophilic substitution reactions of pyrroles and explore more modern transformations.

Key areas for investigation include:

Late-Stage C-H Functionalization: The development of methods for the selective C-H functionalization at the C3 and C5 positions of the pyrrole ring would provide a powerful tool for rapidly generating structural diversity. nih.govnih.govacs.org This could involve transition-metal catalysis or photoredox catalysis.

Radical-Mediated Reactions: Exploring the reactivity of the pyrrole ring with various radical species could lead to the discovery of novel C-C and C-heteroatom bond-forming reactions. nih.gov

Cycloaddition Reactions: Investigating the participation of the pyrrole ring as either a diene or a dienophile in cycloaddition reactions could lead to the synthesis of complex polycyclic structures.

Ring-Opening and Rearrangement Reactions: Subjecting the pyrrole ring to oxidative or other forcing conditions could lead to interesting ring-opened products or skeletal rearrangements, providing access to different classes of compounds. rsc.org

Investigation into its Role as a Scaffold for Rational Design in Chemical Research

The unique combination of a pyrrole ring, a fluorophenyl group, and a methyl group makes this compound an attractive scaffold for rational design in various areas of chemical research.

Future directions include:

Medicinal Chemistry: The pyrrole moiety is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. nih.gov The presence of the fluorine atom can enhance metabolic stability and binding affinity. This scaffold could be explored as a starting point for the design of inhibitors of various enzymes or protein-protein interactions. nih.gov The saturated pyrrolidine (B122466) analogue is also a key scaffold in drug discovery, highlighting the potential of this structural class. unipa.it

Materials Science: Aryl-substituted pyrroles can serve as building blocks for organic electronic materials, such as conducting polymers and dyes. semanticscholar.org The fluorine substituent can modulate the electronic properties and solid-state packing of such materials.

Ligand Design: The pyrrole nitrogen and the aromatic rings provide potential coordination sites for metal ions. Derivatives of this compound could be investigated as novel ligands for catalysis or as sensors for specific analytes.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of the chemical space around this compound, the integration of its synthesis with modern high-throughput technologies is essential.

Future research in this area should focus on:

Continuous Flow Synthesis: Translating the optimal batch synthesis of this compound to a continuous flow process can offer significant advantages in terms of safety, efficiency, scalability, and process control. researchgate.netelveflow.comresearchgate.netnih.gov Flow chemistry is particularly well-suited for handling hazardous reagents or intermediates and for performing reactions at elevated temperatures and pressures. vapourtec.com